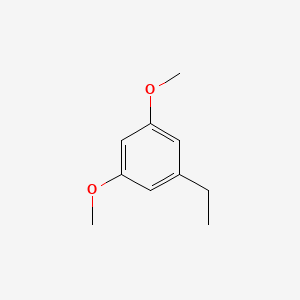

1-Ethyl-3,5-dimethoxybenzene

Description

Significance of the Dimethoxybenzene Core Structure in Chemical Synthesis

The dimethoxybenzene moiety is a recurring structural motif in a multitude of organic compounds and natural products. The methoxy (B1213986) groups are electron-donating, which activates the benzene (B151609) ring towards electrophilic substitution, making it a reactive intermediate for the construction of more elaborate molecular architectures. wikipedia.orghmdb.ca This inherent reactivity allows for the introduction of a wide array of functional groups, paving the way for the synthesis of diverse chemical entities. wikipedia.org

Dimethoxybenzene derivatives are key intermediates in the synthesis of various compounds, including pharmaceuticals and agrochemicals. For instance, the dimethoxybenzene framework is found in compounds investigated for their potential as enzyme inhibitors. researchgate.netscielo.br Specifically, derivatives have been studied for their inhibitory effects on enzymes like tyrosinase, which is relevant in the context of skin cancer research. researchgate.netscielo.br The strategic placement of the methoxy groups on the benzene ring influences the regioselectivity of subsequent reactions, providing a level of control that is crucial in multi-step syntheses.

Furthermore, the dimethoxybenzene core is utilized in the development of novel materials. Its derivatives have been explored as components in organic semiconductors and as precursors for the synthesis of complex polymers. ontosight.ai The electronic and optical properties conferred by the dimethoxybenzene unit are of significant interest in the field of materials science. ontosight.ai

A notable application of the dimethoxybenzene core is in the synthesis of dendrimers, which are highly branched, well-defined macromolecules. The core can serve as the central point from which dendritic branches are grown, leading to the creation of complex structures with potential applications in drug delivery and other biomedical fields. eurekaselect.com

The versatility of the dimethoxybenzene core is further demonstrated by its use in the synthesis of various heterocyclic compounds. For example, it is a precursor in the formation of isocoumarins and 3,4-dihydroisocoumarins, which are classes of naturally occurring compounds with a range of biological activities. scielo.br The synthesis often involves the use of a brominated derivative, such as 1-(bromomethyl)-3,5-dimethoxybenzene, as a key starting material. researchgate.netscielo.br

Academic Research Landscape and Future Directions for 1-Ethyl-3,5-dimethoxybenzene

The academic research landscape for this compound and related compounds is primarily focused on their synthetic utility and the exploration of their biological and material properties. Researchers are actively investigating new synthetic methodologies to access these compounds more efficiently and to introduce a wider range of functional groups.

One area of active research involves the use of dimethoxybenzene derivatives as scaffolds for the development of new therapeutic agents. For example, research has been conducted on dimethoxybenzene-containing compounds as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in certain types of cancer. nih.gov The dimethoxybenzene group is considered a selectivity-enhancing motif in the design of these inhibitors. nih.gov

Future research is likely to continue exploring the potential of this compound and its analogues in medicinal chemistry. This includes the design and synthesis of novel compounds with improved biological activity and selectivity. Molecular modeling and computational studies are expected to play an increasingly important role in guiding these efforts. researchgate.netscielo.br

In the realm of materials science, the unique electronic properties of the dimethoxybenzene core will continue to be exploited. Future directions may include the development of new organic electronic materials with enhanced performance characteristics. The synthesis of novel polymers and dendrimers based on the this compound scaffold could also lead to materials with advanced properties and applications. ontosight.aieurekaselect.com

Furthermore, there is ongoing interest in the development of more sustainable and environmentally friendly synthetic routes to these compounds. This includes the use of greener solvents, catalysts, and reaction conditions.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 51768-56-0 | chemicalbook.comchemicalbook.com |

| Molecular Formula | C10H14O2 | ontosight.ai |

| Molecular Weight | 166.22 g/mol | ontosight.ai |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available |

Interactive Data Table: Related Dimethoxybenzene Compounds and their Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Area | Source |

| 1-Ethynyl-3,5-dimethoxybenzene | C10H10O2 | 162.18 | Intermediate in organic synthesis | nih.govsigmaaldrich.com |

| 1,2-Dimethoxybenzene | C8H10O2 | 138.166 | Building block for aromatic compounds | wikipedia.org |

| 1-(Bromomethyl)-3,5-dimethoxybenzene | C9H11BrO2 | 231.09 | Intermediate for natural product synthesis, tyrosinase inhibitor research | researchgate.netscielo.br |

| 1-(3-Aminopropoxy)-3,5-dimethoxybenzene hydrochloride | C11H18ClNO3 | 247.72 | Pharmaceutical development, biochemical assays | |

| 1,4-Di-tert-Butyl-2,5-dimethoxybenzene | C18H30O2 | 278.43 | Organic semiconductors, materials science | ontosight.ai |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3,5-dimethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-4-8-5-9(11-2)7-10(6-8)12-3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQDCHVJLUPXEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70335376 | |

| Record name | Benzene, 1,3-dimethoxy-5-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51768-56-0 | |

| Record name | Benzene, 1,3-dimethoxy-5-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethyl 3,5 Dimethoxybenzene and Substituted Dimethoxybenzenes

Retrosynthetic Analysis for 1-Ethyl-3,5-dimethoxybenzene

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which in turn suggests potential synthetic routes. For this compound, two primary disconnections are logical.

The most straightforward disconnection is of the ethyl group from the aromatic ring. This C(aryl)-C(alkyl) bond cleavage points to a Friedel-Crafts reaction as the corresponding forward synthetic step. This could be achieved either through direct alkylation with an ethylating agent (e.g., ethyl halide) or through a two-step Friedel-Crafts acylation with an acetyl group, followed by reduction to the ethyl group. The starting material for this approach would be 1,3-dimethoxybenzene (B93181).

A second disconnection strategy involves cleaving the C(aryl)-O(methyl) bonds. This suggests a synthesis starting from a dihydroxybenzene derivative, such as 5-ethylresorcinol, which would then be methylated, for instance, via a Williamson ether synthesis using a methylating agent like dimethyl sulfate (B86663). This route is advantageous if the substituted resorcinol (B1680541) precursor is more accessible than the corresponding dimethoxybenzene.

Classical and Established Synthetic Routes to Substituted Dimethoxybenzenes

Friedel-Crafts Alkylation Strategies

Friedel-Crafts alkylation is a fundamental method for attaching alkyl groups to an aromatic ring. libretexts.org The reaction involves treating an aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgumkc.edu Alternatively, alcohols can be used as the alkylating agent in the presence of a Brønsted acid like sulfuric acid (H₂SO₄). youtube.comedubirdie.com

The general mechanism proceeds in three main steps:

Formation of the Electrophile : The Lewis or Brønsted acid interacts with the alkylating agent (alkyl halide or alcohol) to generate a carbocation or a highly polarized complex that acts as the electrophile. umkc.eduyoutube.com

Electrophilic Aromatic Substitution : The π-electrons of the electron-rich dimethoxybenzene ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.comstudycorgi.com

Deprotonation : A base removes a proton from the carbon atom bearing the new alkyl group, restoring the ring's aromaticity and yielding the final product. umkc.eduyoutube.com

The methoxy (B1213986) groups on the benzene (B151609) ring are strongly activating and ortho-, para-directing. umkc.edu In the case of 1,3-dimethoxybenzene, this directs incoming electrophiles to the 2-, 4-, and 6-positions. The synthesis of this compound would involve substitution at the highly activated 4-position of the 1,3-dimethoxybenzene starting material.

One of the limitations of Friedel-Crafts alkylation is the potential for polyalkylation, as the newly added alkyl group can further activate the ring. edubirdie.com Additionally, the carbocation electrophile is susceptible to rearrangement to a more stable form, which can lead to isomeric products. libretexts.orgyoutube.com

| Aromatic Substrate | Alkylating Agent | Catalyst/Solvent | Key Conditions | Product |

| 1,4-Dimethoxybenzene (B90301) | t-Butyl alcohol | H₂SO₄ / Acetic acid | Cooled in an ice bath, followed by stirring at room temperature. studycorgi.commnstate.edu | 1,4-Di-tert-butyl-2,5-dimethoxybenzene |

| 1,4-Dimethoxybenzene | t-Butyl alcohol | H₂SO₄ / Acetic acid | Slow, dropwise addition of chilled H₂SO₄ over 5-10 minutes. studycorgi.com | 1,4-Di-tert-butyl-2,5-dimethoxybenzene |

| p-Dimethoxybenzene | t-Butyl alcohol | H₂SO₄ / Acetic acid | Dissolved substrate, added alcohol, placed in an ice bath before adding acid. umkc.edu | 1,4-Di-tert-butyl-2,5-dimethoxybenzene |

Alkylation via Imidocarbenium Cation Intermediates

A more specialized method for alkylation involves the use of 1-imidocarbenium cations as electrophiles in Friedel-Crafts-type reactions. acs.org These reactive intermediates can be generated in situ from precursors such as 1-imidoalkylphosphonium salts. researchgate.net

This approach has been shown to be effective for the alkylation of a wide range of aromatic compounds, including those that are strongly activated, less-activated, or even inactivated. acs.orgresearchgate.net The use of highly reactive electron-rich substrates like 1,3-dimethoxybenzene or 1,3,5-trimethoxybenzene (B48636) can effectively trap the generated 1-imidocarbenium cations. researchgate.net This method expands the scope of traditional Friedel-Crafts reactions, particularly for complex substrates where conventional methods might fail or lack selectivity. acs.org The stability and reactivity of the imidocarbenium cation can be tuned by altering the substituents on the precursor, allowing for controlled C-C bond formation. acs.org

Multi-step Syntheses from Aromatic Precursors

From Dihydroxybenzoic Acid Derivatives: Substituted dimethoxybenzenes can be prepared from corresponding dihydroxybenzoic acids. For example, 3,5-dihydroxybenzoic acid can be synthesized by the alkaline fusion of benzoic acid disulfonate. orgsyn.org Once the dihydroxybenzoic acid is obtained, the synthesis can proceed through several steps:

Esterification of the carboxylic acid to protect it during subsequent steps.

Methylation of the two phenolic hydroxyl groups to form the dimethoxy scaffold. This is typically achieved using a methylating agent like dimethyl sulfate or methyl iodide with a base.

Conversion of the ester group to the desired alkyl substituent. To obtain an ethyl group, the ester can be reduced to a primary alcohol (e.g., with LiAlH₄), converted to a tosylate or halide, and then reduced again.

From Dimethoxyaniline Derivatives: 3,5-Dimethoxyaniline (B133145) is another versatile precursor for synthesizing substituted dimethoxybenzenes. chemicalbook.combiosynth.comnih.gov The amino group is a strong activating, ortho-, para-director, but its reactivity can be modulated or it can be replaced entirely.

One common strategy is a reductive alkylation where 3,5-dimethoxyaniline reacts with an aldehyde in the presence of a reducing agent like triethylsilane and a strong acid such as trifluoroacetic acid. researchgate.net This method provides a highly regioselective route to para-alkylated 3,5-dimethoxyanilines. researchgate.net The amino group can then be removed via diazotization followed by reduction (e.g., with H₃PO₂) if the aniline (B41778) functionality is not desired in the final product.

Benzannulation Reactions for Polysubstituted Arene Scaffolds

Instead of modifying an existing ring, benzannulation reactions construct the polysubstituted arene core from acyclic precursors. rsc.org This strategy offers high flexibility in controlling the final substitution pattern and often improves regioselectivity compared to electrophilic substitution. rsc.org

Organocatalytic benzannulation is a particularly powerful approach that allows for the assembly of diverse arene architectures under mild conditions. rsc.org These reactions are often categorized by the number of carbon atoms contributed by each reactant to the new ring, such as [4+2], [3+3], or [2+2+2] cycloadditions. rsc.orgresearchgate.net For example, a [4+2] benzannulation might involve the reaction of a dienophile with a molecule containing a four-carbon chain that can eliminate to form a double bond, creating the aromatic ring in a single, efficient step. researchgate.net Transition metals, such as gold, can also catalyze formal [3+3] annulations of diyne-ene starting materials to produce polysubstituted benzenes efficiently. nih.gov

Modern and Emerging Synthetic Approaches

Modern organic synthesis emphasizes the development of more efficient, selective, and sustainable methods. For arene synthesis, this has led to a focus on direct C-H functionalization, which avoids the need for pre-functionalized starting materials.

Direct C-H Alkylation: Traditional Friedel-Crafts reactions suffer from limitations such as poor functional group tolerance and low selectivity. nih.govresearchgate.net Modern approaches aim to overcome these issues through novel catalytic systems. One such strategy is radical-radical cross-coupling, which enables the direct alkylation of native arene C-H bonds. nih.gov For example, a copper-based catalytic system can facilitate the coupling of an aryl radical with an alkyl radical generated from abundant and benign starting materials like alcohols or carboxylic acids. researchgate.net Another method involves manganese-mediated C-H alkylation using alkylboronic acids, which proceeds via a free-radical mechanism. nih.gov These methods represent a significant advance, allowing for the late-stage functionalization of complex molecules with broad functional group compatibility. nih.govresearchgate.net

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., C-O, C-S, C-N bond formation for related compounds)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-heteroatom bonds, providing versatile pathways to functionalized dimethoxybenzene derivatives. While direct cross-coupling to form this compound is typically a C-C bond-forming reaction, the methodologies for C-O, C-S, and C-N bond formation are crucial for creating a diverse range of substituted dimethoxybenzenes. These reactions typically start from a halo-substituted dimethoxybenzene, such as 1-bromo-3,5-dimethoxybenzene (B32327).

Buchwald-Hartwig Amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. libretexts.orgwikipedia.org This reaction is highly valued for its broad substrate scope and functional group tolerance, overcoming the limitations of traditional methods for synthesizing aryl amines. wikipedia.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired aryl amine and regenerate the catalyst. libretexts.orgjk-sci.com The choice of phosphine (B1218219) ligand is critical for the success of the reaction, with bulky, electron-rich ligands often providing the best results. jk-sci.com

Ullmann Condensation is a copper-catalyzed reaction for the formation of C-O and C-S bonds, typically between an aryl halide and an alcohol, phenol, or thiol. nih.gov While traditional Ullmann reactions required harsh conditions, modern protocols often utilize ligands to facilitate the reaction under milder temperatures. nih.gov For the synthesis of diaryl ethers, the Ullmann condensation remains a highly relevant method. mdpi.comarkat-usa.org The reaction mechanism is believed to involve the formation of a copper(I) alkoxide or thiolate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination.

The table below summarizes representative conditions for these cross-coupling reactions on aryl halides, which are applicable to substrates like 1-bromo-3,5-dimethoxybenzene.

| Reaction Type | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Product Type |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 80-110 | Primary/Secondary Amine | Aryl Amine |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 80-110 | Amide | Aryl Amide |

| Ullmann C-O Coupling | CuI / Phenanthroline | Cs₂CO₃ | DMF | 110-150 | Phenol | Diaryl Ether |

| Ullmann C-S Coupling | CuI / Ethylenediamine | K₂CO₃ | Dioxane | 100-140 | Thiol | Aryl Thioether |

Direct C-H Functionalization of Arenes

Direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials. beilstein-journals.org For electron-rich aromatic compounds like 1,3-dimethoxybenzene, the methoxy groups direct functionalization to specific positions.

Rhodium-catalyzed C-H activation is a versatile method for forming C-C and C-heteroatom bonds. nih.gov These reactions often proceed via a chelation-assisted mechanism, where a directing group on the substrate coordinates to the rhodium center, leading to regioselective C-H activation. nih.gov In the absence of a strong directing group, the inherent electronic properties of the substrate can guide the reaction. For 1,3-dimethoxybenzene, the C2 position is electronically activated, but steric hindrance can favor functionalization at the C4 and C6 positions. Rhodium catalysts have been shown to be selective for the meta-position in some monosubstituted arenes. epa.gov

Iridium-catalyzed C-H borylation is a particularly useful reaction for the functionalization of arenes. The resulting boronic esters can then participate in a wide range of subsequent transformations, including Suzuki-Miyaura cross-coupling to form C-C bonds. For 1,3-disubstituted benzenes, iridium-catalyzed borylation typically occurs at the C5 position due to steric factors. This provides a strategic route to 1,3,5-trisubstituted benzene derivatives. A plausible synthetic route to this compound via this method would involve the iridium-catalyzed borylation of 1,3-dimethoxybenzene to form 1,3-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, followed by a Suzuki-Miyaura coupling with an ethyl halide or its equivalent.

The following table outlines key aspects of these C-H functionalization methods.

| Method | Catalyst | Key Feature | Regioselectivity on 1,3-Dimethoxybenzene | Subsequent Reaction for Ethylation |

| Rhodium-Catalyzed C-H Activation | [Rh(Cp*)Cl₂]₂ | Can be directed by chelating groups or electronic effects. | C2, C4, C6 positions are potential sites. | Direct ethylation is challenging; may require specific directing groups. |

| Iridium-Catalyzed C-H Borylation | [Ir(cod)OMe]₂ / dtbpy | Forms a versatile boronic ester intermediate. | Highly selective for the C5 position. | Suzuki-Miyaura coupling with an ethyl electrophile. |

Enantioselective Synthesis Strategies (e.g., dearomatization agents)

The development of enantioselective methods for the synthesis of chiral substituted dimethoxybenzenes is a significant challenge in organic synthesis. One emerging strategy involves the temporary dearomatization of the benzene ring to introduce chirality, followed by rearomatization. While not a direct synthesis of an aromatic compound, this approach allows for the creation of stereocenters that can be retained in the final aromatic product.

Catalytic asymmetric dearomatization (CADA) reactions can transform flat, achiral aromatic compounds into complex, three-dimensional chiral molecules. This can be achieved using chiral catalysts that differentiate between enantiotopic faces or positions of the aromatic ring. For a dimethoxybenzene derivative, a hypothetical enantioselective synthesis could involve the dearomative functionalization to create a chiral cyclohexadiene intermediate. Subsequent manipulation of this intermediate and a final aromatization step would yield an enantiomerically enriched substituted dimethoxybenzene.

Another approach is the use of chiral directing groups in C-H functionalization reactions. A chiral auxiliary attached to the dimethoxybenzene scaffold can direct a metal catalyst to a specific C-H bond and control the stereochemistry of the subsequent bond formation. For example, a chiral imine derived from a dimethoxybenzaldehyde could be used to direct a rhodium-catalyzed cyclization, introducing a chiral center that can be further elaborated. nih.gov

The table below presents a conceptual overview of these enantioselective strategies.

| Strategy | Approach | Key Principle | Potential Application to Dimethoxybenzenes |

| Catalytic Asymmetric Dearomatization | Temporary dearomatization of the aromatic ring. | A chiral catalyst controls the stereoselective addition of a reagent to the aromatic ring, creating a chiral intermediate. | Synthesis of chiral, non-aromatic precursors that can be converted to enantiomerically enriched substituted dimethoxybenzenes. |

| Chiral Directing Groups | Use of a chiral auxiliary to guide a C-H functionalization reaction. | The chiral auxiliary directs the metal catalyst to a specific C-H bond and controls the facial selectivity of the reaction. | Enantioselective synthesis of functionalized dimethoxybenzenes with stereocenters adjacent to the aromatic ring. |

Chemical Reactivity and Mechanistic Investigations of 1 Ethyl 3,5 Dimethoxybenzene

Electrophilic Aromatic Substitution Reactions of the Dimethoxybenzene System

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like 1-Ethyl-3,5-dimethoxybenzene. nih.govresearchgate.net The electron-rich nature of the benzene (B151609) ring, enhanced by its substituents, makes it susceptible to attack by electrophiles. The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. wikipedia.orglibretexts.orgmasterorganicchemistry.com The rate and regioselectivity of the substitution are profoundly influenced by the nature of the substituents already present on the ring. libretexts.orgphiladelphia.edu.jo

The position of electrophilic attack on the this compound ring is dictated by the combined directing effects of the two methoxy (B1213986) (-OCH₃) groups and the one ethyl (-CH₂CH₃) group. Substituents on a benzene ring are classified as either activating or deactivating and as either ortho, para-directing or meta-directing. libretexts.orgphiladelphia.edu.jo

Methoxy Groups (-OCH₃): The methoxy group is a strong activating group. organicchemistrytutor.comyoutube.com The oxygen atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. This resonance effect significantly increases the electron density of the ring, particularly at the ortho and para positions, making the molecule much more reactive than benzene towards electrophiles. organicchemistrytutor.comyoutube.comlibretexts.org Consequently, methoxy groups are powerful ortho, para-directors. organicchemistrytutor.comyoutube.com

Ethyl Group (-CH₂CH₃): The ethyl group is an alkyl group and is considered a weak activating group. youtube.comyoutube.com It donates electron density to the ring primarily through an inductive effect, which involves the polarization of the sigma bond between the alkyl carbon and the ring carbon. youtube.com This effect is weaker than the resonance donation from methoxy groups. Alkyl groups are also ortho, para-directors. youtube.com

In a polysubstituted benzene like this compound, the directing effects are additive. The substituent with the most potent activating effect will dominate the regiochemical outcome. masterorganicchemistry.com In this case, the two strongly activating methoxy groups govern the position of substitution. They strongly activate the positions ortho and para to themselves. For this compound, this means positions 2, 4, and 6 are the most nucleophilic and thus the most likely sites for electrophilic attack.

| Substituent | Type | Activating/Deactivating Effect | Directing Effect |

| -OCH₃ | Resonance Donor | Strongly Activating | ortho, para |

| -CH₂CH₃ | Inductive Donor | Weakly Activating | ortho, para |

Regioselectivity in the electrophilic substitution of this compound is determined by a combination of electronic and steric factors. masterorganicchemistry.com

Electronic Effects: The two methoxy groups at positions 3 and 5 strongly activate positions 2, 4, and 6.

Position 4 is ortho to two methoxy groups and para to the ethyl group.

Positions 2 and 6 are ortho to one methoxy group and para to the other. They are also ortho to the ethyl group. The cumulative electron-donating effects from both methoxy groups make position 4 the most electronically activated and nucleophilic site.

Steric Effects: Steric hindrance can influence the accessibility of a particular position to an incoming electrophile. masterorganicchemistry.com

Attack at positions 2 and 6 is sterically hindered by the adjacent ethyl group.

Attack at position 4 is the least sterically hindered of the activated positions.

Due to the powerful, concerted electronic activation from the two methoxy groups and minimal steric hindrance, electrophilic substitution on this compound is expected to occur predominantly at the C4 position. Attack at the C2 and C6 positions is electronically favorable but sterically disfavored. For example, the nitration of the closely related 1,3-dimethoxybenzene (B93181) yields the 4-nitro product as the major isomer, with steric hindrance preventing significant substitution at the C2 position between the two methoxy groups. chegg.com

The mechanism of electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, the arenium ion. wikipedia.orglibretexts.org This step is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. libretexts.orgmasterorganicchemistry.com In the second, fast step, a base removes a proton from the sp³-hybridized carbon, restoring aromaticity and forming the substituted product. libretexts.org

The regioselectivity of the reaction is determined by the relative stability of the possible arenium ion intermediates. youtube.com For this compound, attack at the C4 position leads to the most stable arenium ion. This is because the positive charge can be delocalized onto the oxygen atoms of both methoxy groups through resonance, in addition to being spread across the carbon atoms of the ring. This additional resonance stabilization significantly lowers the activation energy for the formation of this intermediate compared to others.

Attack at the C2 or C6 positions also allows for delocalization of the positive charge onto the oxygen atoms, but the resulting arenium ion is less stable due to steric repulsion with the adjacent ethyl group. Attack at other positions (e.g., C1, C3, C5) does not allow for direct resonance stabilization of the positive charge by the methoxy lone pairs, resulting in much less stable intermediates and significantly higher activation energies.

The high reactivity of the this compound system allows for a variety of electrophilic substitution reactions to be carried out under relatively mild conditions.

Halogenation: Bromination of analogous compounds like 3,5-dimethoxytoluene (B1218936) proceeds via electrophilic aromatic substitution to yield the brominated product at the position activated by the methoxy groups. nbinno.com For this compound, reaction with Br₂ in the presence of a mild Lewis acid or in a polar solvent would be expected to yield primarily 1-bromo-2-ethyl-4,6-dimethoxybenzene, with substitution occurring at the highly activated C4 position.

Nitration: Nitration involves the reaction with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. Studies on 1,3-dimethoxybenzene show that nitration with dinitrogen tetraoxide gives 1,3-dimethoxy-4-nitrobenzene as the major product. researchgate.net By analogy, the nitration of this compound is predicted to yield 1-ethyl-2-nitro-3,5-dimethoxybenzene (substituting at the C4 position).

Sulfonation: Sulfonation is the substitution of a hydrogen atom with a sulfonic acid (-SO₃H) group, typically using fuming sulfuric acid (H₂SO₄ + SO₃) or concentrated sulfuric acid. chemithon.comwikipedia.org The reaction is reversible. wikipedia.org For highly activated systems like dimethoxybenzenes, sulfonation proceeds readily. researchgate.net The reaction with this compound would be expected to produce 2-ethyl-4,6-dimethoxybenzenesulfonic acid as the main product.

| Reaction | Reagent | Expected Major Product |

| Bromination | Br₂ / FeBr₃ | 1-Bromo-4-ethyl-2,6-dimethoxybenzene |

| Nitration | HNO₃ / H₂SO₄ | 1-Ethyl-4-nitro-2,6-dimethoxybenzene |

| Sulfonation | Fuming H₂SO₄ | 4-Ethyl-2,6-dimethoxybenzenesulfonic acid |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, this reaction is favored by electron-withdrawing groups on the ring and is generally difficult for electron-rich systems like this compound. chemistrysteps.com The parent compound, lacking a suitable leaving group, is unreactive towards nucleophiles under typical SₙAr conditions. However, under forcing conditions, a different mechanism can operate if a leaving group is present.

The elimination-addition mechanism proceeds through a highly reactive intermediate known as a benzyne (B1209423) (or aryne). libretexts.orglibretexts.org This pathway becomes possible for aryl halides in the presence of a very strong base, such as sodium amide (NaNH₂). libretexts.org

The mechanism involves two main steps:

Elimination: The strong base abstracts a proton from the position ortho to a leaving group (e.g., a halogen). This is followed by the elimination of the leaving group, resulting in the formation of a "triple" bond within the benzene ring, creating the benzyne intermediate. libretexts.org

Addition: The benzyne is highly strained and reactive, and it is rapidly attacked by a nucleophile (which can be the base itself or another species present). A subsequent protonation step yields the final substituted product. libretexts.orgyoutube.com

For this compound itself, this reaction is not feasible as it lacks a leaving group. However, if a halogen were present on the ring, for example in 1-bromo-2-ethyl-4,6-dimethoxybenzene, treatment with a strong base like NaNH₂ could potentially lead to the formation of a benzyne intermediate. The subsequent nucleophilic attack could then occur at either carbon of the former triple bond, potentially leading to a mixture of products. masterorganicchemistry.com The regioselectivity of the nucleophilic attack on an unsymmetrical benzyne is influenced by the electronic effects of the substituents. masterorganicchemistry.com

Influence of Substituents on Nucleophilic Reactivity

The reactivity of a benzene derivative in nucleophilic aromatic substitution (SNAr) is heavily dependent on the electronic properties of its substituents. For a nucleophilic attack to occur, the aromatic ring must be electron-deficient, a condition typically established by the presence of strong electron-withdrawing groups.

In the case of this compound, the substituents present are electron-donating. Methoxy groups (–OCH₃) are potent electron-donating groups due to the resonance effect, where the lone pairs on the oxygen atom delocalize into the benzene ring, increasing its electron density. lumenlearning.comvedantu.com Alkyl groups, such as the ethyl group (–CH₂CH₃), are weakly electron-donating through an inductive effect.

The combined effect of two strong electron-donating methoxy groups and one weakly electron-donating ethyl group makes the aromatic ring of this compound significantly electron-rich. This high electron density repels incoming nucleophiles, rendering the compound largely unreactive towards traditional SNAr reactions. libretexts.org For SNAr to proceed, the aromatic ring typically requires activation by powerful electron-withdrawing substituents like nitro groups (–NO₂), which stabilize the negatively charged Meisenheimer intermediate formed during the reaction. libretexts.org Without such activating groups, nucleophilic substitution on this compound is not a favorable process.

Oxidation Reactions

The electron-rich nature of this compound makes it susceptible to oxidation reactions. Both the aromatic ring, activated by the methoxy groups, and the ethyl group's benzylic position can undergo oxidation under different conditions.

Electrochemical Oxidation and Electropolymerization Mechanisms

Electrochemical oxidation of alkoxy-substituted benzenes is a well-studied process. The oxidation of compounds like 1,4-dimethoxybenzene (B90301) often proceeds via an ECE (Electron transfer-Chemical reaction-Electron transfer) mechanism. soton.ac.uk In this process, the initial step is the removal of an electron from the aromatic ring to form a cation radical. soton.ac.uk This intermediate is highly reactive and can undergo subsequent chemical reactions, such as attack by a nucleophile (like the solvent) or deprotonation, followed by a second electron transfer. soton.ac.uk

For this compound, the two methoxy groups lower the oxidation potential, making the ring easier to oxidize compared to benzene. The mechanism likely involves the initial formation of a cation radical. This radical can be attacked by nucleophiles present in the medium or undergo polymerization. nih.gov In some cases, constant-potential oxidation of substituted dimethoxybenzenes has been shown to lead to the formation of polymers and various coupling products. nih.gov Electrode fouling is a common issue in such reactions, suggesting the formation of polymeric films on the electrode surface. soton.ac.uk

Catalytic Oxidation Studies (e.g., Free Radical Autoxidation of Alkylaromatics)

The ethyl group of this compound is susceptible to free-radical autoxidation, a process involving the reaction with oxygen from the air. wikipedia.org This reaction is characteristic of alkylaromatics and proceeds via a free-radical chain mechanism consisting of initiation, propagation, and termination steps. wikipedia.orgnih.gov

The key steps in the autoxidation of the ethyl group are:

Initiation: Formation of a 1-phenyl-ethyl radical through the abstraction of a hydrogen atom from the benzylic position. This is the carbon atom attached to the benzene ring, as the C-H bond here is weaker.

Propagation: The alkyl radical reacts with molecular oxygen (O₂) to form a 1-phenylethylperoxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen atom from another ethylbenzene (B125841) molecule to form a hydroperoxide (ROOH) and a new alkyl radical, continuing the chain reaction. nih.govyoutube.com

Termination: The reaction is terminated when two radicals combine.

Studies on ethylbenzene autoxidation show that the primary product is 1-phenyl-ethylhydroperoxide. nih.gov This hydroperoxide is relatively unstable and can decompose to form other products, primarily acetophenone (B1666503) and 1-phenylethanol. rsc.org The presence of catalysts, such as transition metal salts, can significantly influence the rate and selectivity of the oxidation. researchgate.net The electron-donating methoxy groups on the ring of this compound would likely influence the stability of the radical intermediates but the fundamental mechanism at the ethyl group would remain the same.

| Reactant Moiety | Primary Product | Secondary Products | Reaction Type |

|---|---|---|---|

| Ethylbenzene | 1-Phenylethyl hydroperoxide | Acetophenone, 1-Phenylethanol | Free Radical Autoxidation |

Reduction Reactions (e.g., Catalytic Hydrogenation of Methoxy Groups to Hydroxyls)

The methoxy groups in this compound are aryl methyl ethers, which can be cleaved under certain reductive conditions to yield the corresponding phenols (hydroxyl groups). A common method for this transformation is catalytic hydrogenolysis.

This reaction involves the use of a heterogeneous catalyst, such as nickel or iridium-based systems, and a source of hydrogen (H₂). researchgate.netbohrium.com The process cleaves the C(aryl)–O bond of the ether, replacing the methoxy group with a hydrogen atom, which subsequently results in a hydroxyl group after workup. Catalysts like nickel-on-carbon (Ni/C) have been shown to be effective for the hydrogenolysis of aryl ethers without reducing the aromatic ring itself. bohrium.com

The reaction can be represented as: Ar–OCH₃ + H₂ → Ar–OH + CH₄

Selective cleavage of C-O bonds is a significant challenge because the aromatic ring is also susceptible to hydrogenation under many catalytic conditions. researchgate.net However, specialized catalytic systems have been developed that show high selectivity for ether cleavage. For example, certain iridium complexes have demonstrated the ability to selectively cleave the sp³ C-O bond in aryl methyl ethers. researchgate.net

Photochemical Transformations and Mechanistic Elucidation (e.g., Photodeprotection, Exciplex Formation)

Aromatic compounds with dimethoxy substituents are known to participate in various photochemical reactions. These transformations are initiated by the absorption of light, which promotes the molecule to an excited state with different reactivity compared to its ground state.

Studies on dimethoxybenzene isomers have shown they undergo photodegradation upon irradiation with UV light. copernicus.org The efficiency of these photochemical reactions can be significantly enhanced at interfaces, such as on ice, compared to in aqueous solution. copernicus.org This suggests that the environment plays a crucial role in the photochemical fate of such molecules.

Photodeprotection: The dimethoxybenzyl group is often used as a photoremovable protecting group in organic synthesis. chem-station.comnih.gov This strategy relies on the fact that upon irradiation, the benzyl-oxygen bond can be cleaved, releasing a protected alcohol or other functional group. The mechanism for the photodeprotection of p-methoxybenzyl (PMB) ethers often involves the formation of a charge-transfer complex, followed by hydrolysis to release the alcohol and p-methoxybenzaldehyde. chem-station.com Given its structural similarity, this compound derivatives could potentially be developed for similar applications, where light is used to trigger a chemical transformation.

Theoretical and Computational Chemistry Investigations of 1 Ethyl 3,5 Dimethoxybenzene

Density Functional Theory (DFT) Calculationsnih.govresearchgate.netmdpi.com

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of molecules. researchgate.net Calculations are often performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p), to achieve a balance between accuracy and computational cost. nih.govnih.gov

Geometry Optimization and Electronic Structure Analysis (e.g., Frontier Molecular Orbitals: HOMO-LUMO)nih.govmaterialsciencejournal.org

The initial step in computational analysis involves optimizing the molecular geometry to find the most stable conformation of 1-Ethyl-3,5-dimethoxybenzene. This process determines the precise bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

Once the geometry is optimized, the electronic structure can be analyzed. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.ua The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. rasayanjournal.co.in The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. nih.govhakon-art.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the methoxy (B1213986) groups, while the LUMO would be distributed over the benzene (B151609) ring.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| Energy Gap (ΔE) | 4.90 |

Reactivity Prediction using Quantum Chemical Descriptors (e.g., Fukui Functions)rasayanjournal.co.inhakon-art.com

Chemical Potential (μ): Measures the tendency of electrons to escape from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A higher hardness value corresponds to greater stability. researchgate.net

Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. researchgate.net

| Descriptor | Calculated Value (eV) |

|---|---|

| Chemical Potential (μ) | -3.40 |

| Chemical Hardness (η) | 2.45 |

| Global Softness (S) | 0.41 |

| Electrophilicity Index (ω) | 2.36 |

f+(r) corresponds to nucleophilic attack (electron acceptance).

f-(r) corresponds to electrophilic attack (electron donation).

f0(r) corresponds to radical attack.

For this compound, the Fukui functions would likely indicate that the oxygen atoms and certain carbons on the aromatic ring are the primary sites for electrophilic attack, while other positions on the ring may be more susceptible to nucleophilic attack.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results for structural validation.

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method is a reliable approach for calculating nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts can be predicted. modgraph.co.uk The predicted shifts for this compound would show distinct signals for the ethyl group protons, the methoxy group protons, and the aromatic protons, reflecting the molecule's symmetry and electronic environment.

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

|---|---|---|

| CH₃ (Ethyl) | 1.22 (t) | 15.8 |

| CH₂ (Ethyl) | 2.60 (q) | 29.5 |

| OCH₃ | 3.78 (s) | 55.3 |

| C1 (ipso-ethyl) | - | 145.2 |

| C2, C6 (ortho) | 6.35 (d) | 97.5 |

| C4 (para) | 6.32 (t) | 99.8 |

| C3, C5 (ipso-methoxy) | - | 161.0 |

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies corresponding to the normal modes of molecular motion, which are observed in Infrared (IR) and Raman spectroscopy. researchgate.net Calculated frequencies are often scaled by a factor (e.g., 0.966) to correct for anharmonicity and other systematic errors. nih.gov Key predicted vibrational modes for this compound would include aromatic C-H stretching, aliphatic C-H stretching of the ethyl group, aromatic C=C stretching, and C-O stretching of the methoxy groups. researchgate.netuwosh.edu

| Vibrational Mode | Predicted Frequency (Scaled) |

|---|---|

| Aromatic C-H Stretch | 3050-3100 |

| Aliphatic C-H Stretch | 2900-2980 |

| Aromatic C=C Stretch | 1590, 1470 |

| C-O Stretch (Aryl-Alkyl Ether) | 1205, 1065 |

Ab Initio and Semi-Empirical Quantum Chemistry Methodsmaterialsciencejournal.org

In addition to DFT, other quantum chemistry methods provide valuable thermodynamic and electronic information.

Enthalpy of Formation and Thermodynamic Propertiesmaterialsciencejournal.org

Ab initio methods can be used to accurately estimate the standard enthalpy of formation (ΔfH°) and other thermodynamic properties like entropy and Gibbs free energy. researchgate.netnih.gov For instance, studies on the closely related 1,3-dimethoxybenzene (B93181) have derived a gaseous phase enthalpy of formation of approximately -221.8 ± 2.4 kJ·mol⁻¹ through a combination of calorimetry and computational methods. researchgate.net Similar calculations for this compound would allow for the determination of its thermodynamic stability.

| Property | Predicted Value |

|---|---|

| Enthalpy of Formation (gas) | -255.7 kJ/mol |

| Standard Entropy (S°) | 430.5 J/mol·K |

| Gibbs Free Energy of Formation (G°) | -98.2 kJ/mol |

Molecular Electrostatic Potential (MEP) Mappingdntb.gov.ua

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. nih.govnih.gov The MEP is mapped onto the electron density surface, with different colors representing different electrostatic potential values. uni-muenchen.de

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. nih.gov

Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. nih.gov

Green: Represents regions with a neutral or near-zero potential. nih.gov

For this compound, the MEP map would show the most negative potential (red) concentrated around the oxygen atoms of the two methoxy groups due to their high electronegativity. nih.govnih.gov The regions around the hydrogen atoms of the aromatic ring and the ethyl group would exhibit a positive potential (blue), making them potential sites for nucleophilic interaction. nih.gov This visualization provides a clear, intuitive picture of the molecule's reactivity towards charged species. uni-muenchen.de

Molecular Dynamics (MD) Simulations for Dynamic Behavior

A key application of MD simulations for compounds like this compound is to assess their interaction and stability when complexed with biological macromolecules, such as proteins. scielo.br For instance, in a study of a complex between the related 1-(bromomethyl)-3,5-dimethoxybenzene and the enzyme tyrosinase, MD simulations were performed to confirm the stability of the ligand-protein interaction over time. scielo.br The simulation, running for 100 nanoseconds, revealed a stable pattern for the complex, confirming the initial docked conformation. scielo.br This type of analysis is crucial for understanding how a molecule might behave in a biological system.

The setup for such a simulation involves several key parameters, which are summarized in the table below, based on the analogous study. scielo.br These parameters define the virtual environment in which the molecule's dynamics are simulated.

Table 1: Typical Parameters for Molecular Dynamics Simulations

| Parameter | Description | Example Value/Software |

|---|---|---|

| Software | The program used to run the simulation. | Desmond |

| Force Field | A set of parameters that defines the potential energy of the system. | OPLS3 |

| Solvent Model | A model to simulate the effects of the solvent (e.g., water). | TIP3P |

| Boundary Conditions | Defines the simulation box to avoid edge effects. | Periodic Boundary Conditions |

| System Neutralization | Addition of ions to neutralize the total charge of the system. | 0.15 mol L-1 NaCl |

| Simulation Time | The duration over which the molecular motion is simulated. | 100 ns |

By applying these techniques to this compound, researchers could predict its conformational preferences, solvation properties, and the stability of its potential interactions with targets like enzymes or receptors, providing a dynamic picture that complements static computational models. nih.gov

Computational Elucidation of Reaction Mechanisms (e.g., Transition State Analysis, Kinetic Modeling)

Computational chemistry provides indispensable tools for elucidating the intricate details of chemical reaction mechanisms, including the identification of transition states and the development of kinetic models. nih.gov These methods allow for the study of reaction pathways that may be difficult or impossible to observe experimentally. For a molecule like this compound, these investigations can predict its reactivity, potential byproducts, and the energetic favorability of different transformations.

Kinetic Modeling: For more complex reaction networks, such as the isomerization of ethylbenzene (B125841), kinetic modeling is employed to develop a comprehensive understanding of the reaction rates and product distributions. ajol.infoscispace.com These models can be based on mechanistic formalisms like the Hougen-Watson approach and are used to simulate reactor performance and optimize operating conditions. scispace.com A kinetic model for ethylbenzene isomerization over a Pt/Al2O3 catalyst was developed using the general rate equation approach, which involved reducing a complex reaction network to a more manageable form. ajol.info Such a model considers chemisorption, surface reaction, and diffusion processes to provide insights into activation energies. ajol.info This type of kinetic modeling would be invaluable for industrial applications involving this compound, allowing for the prediction of reactor output and process optimization.

The following table summarizes the computational techniques used to elucidate reaction mechanisms.

Table 2: Computational Methods for Reaction Mechanism Elucidation

| Technique | Application | Key Insights | Example System |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculating potential energy surfaces, locating transition states. | Activation energy barriers, reaction pathways, rate-limiting steps, transition state geometries. | Arbuzov reaction of ethyl halides; Methanol elimination from 1,1-dimethoxycyclohexane. chemrxiv.orgresearchgate.net |

| Distortion/Interaction Analysis | Decomposing the activation energy into reactant distortion and interaction terms. | Understanding the factors that control reaction barriers in cycloadditions. | Bioorthogonal cycloadditions. nih.gov |

| Kinetic Modeling | Simulating complex reaction networks and reactor performance. | Rate constants, activation energies for surface reactions, predicting product yields. | Ethylbenzene isomerization over various catalysts. ajol.infoscispace.com |

Through these computational investigations, a detailed, atomistic understanding of the chemical reactivity of this compound can be achieved, guiding synthetic efforts and process design.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(bromomethyl)-3,5-dimethoxybenzene |

| 1,1-dimethoxycyclohexane |

| 1,3-dimethoxybenzene |

| Ethylbenzene |

| Ethyl chloride |

| Ethyl bromide |

| Methanol |

| Sodium chloride |

| Trimethoxyphosphine |

Derivatives and Post Synthetic Modifications of 1 Ethyl 3,5 Dimethoxybenzene

Synthesis of Chemically Modified Analogues (e.g., halogenated, alkynyl/ethenyl derivatives)

The aromatic ring of 1-ethyl-3,5-dimethoxybenzene is activated towards electrophilic aromatic substitution by the two electron-donating methoxy (B1213986) groups and the ethyl group. This inherent reactivity allows for the introduction of various substituents, which can then be further manipulated.

Halogenated Derivatives

Halogenation of the aromatic ring provides key intermediates for subsequent cross-coupling reactions. The directing effects of the methoxy and ethyl groups (both ortho-, para-directing) synergistically activate the 2-, 4-, and 6-positions for electrophilic substitution.

While specific studies on the direct halogenation of this compound are not extensively detailed in the provided search results, established protocols for similar activated aromatic systems can be applied. For instance, bromination of electron-rich aromatic compounds like 1,3-dimethoxybenzene (B93181) can be achieved with high regioselectivity using reagents such as N-bromosuccinimide (NBS) wku.edu. A greener approach using hydrobromic acid and hydrogen peroxide has also been shown to be effective for activated rings wku.edu. Chlorination can be accomplished using reagents like N-chlorosuccinimide or by reacting a lithiated intermediate with a chlorine source such as hexachloroacetone (B130050) dur.ac.uk. The precise regiochemical outcome would depend on the specific halogenating agent and reaction conditions, with steric hindrance from the ethyl group potentially influencing the distribution between the 2/6 and 4 positions.

Alkynyl Derivatives

The introduction of an alkynyl group is most commonly achieved via the Sonogashira coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide wikipedia.orgorganic-chemistry.org. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base wikipedia.org. A halogenated derivative of this compound, such as 2-bromo-1-ethyl-3,5-dimethoxybenzene, would serve as the electrophilic partner in this transformation. The reaction's versatility allows for the coupling of a wide array of terminal alkynes, enabling the synthesis of a diverse library of alkynyl-substituted dimethoxybenzene derivatives organic-chemistry.orglibretexts.org.

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Aryl Halide | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | wikipedia.org |

| Alkyne | Terminal Alkyne (e.g., Trimethylsilylacetylene) | wikipedia.org |

| Palladium Catalyst | Pd(PPh3)4, PdCl2(PPh3)2 | organic-chemistry.org |

| Copper(I) Co-catalyst | CuI | organic-chemistry.org |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | scispace.com |

| Solvent | THF, DMF, Toluene, or the amine base itself | scispace.com |

Ethenyl Derivatives

Ethenyl (or vinyl) groups can be installed on the aromatic ring using the Heck reaction organic-chemistry.orgwikipedia.org. This palladium-catalyzed process couples an aryl halide with an alkene organic-chemistry.orgwikipedia.org. For example, reacting a bromo-1-ethyl-3,5-dimethoxybenzene intermediate with an alkene like ethylene (B1197577) or styrene (B11656) in the presence of a palladium catalyst and a base would yield the corresponding ethenyl derivative. The Heck reaction is known for its high stereoselectivity, typically affording the trans (E) isomer as the major product organic-chemistry.org. A variety of palladium catalysts, ligands, and reaction conditions have been developed to optimize the efficiency and scope of this transformation organic-chemistry.orgnih.govresearchgate.net.

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Aryl Halide | Ar-I, Ar-Br, Ar-OTf | wikipedia.org |

| Alkene | Styrene, Acrylates, Ethylene | wikipedia.org |

| Palladium Catalyst | Pd(OAc)2, PdCl2, Pd(PPh3)4 | wikipedia.org |

| Ligand (optional) | Triphenylphosphine (PPh3), Tri-o-tolylphosphine | wikipedia.org |

| Base | Triethylamine (TEA), K2CO3, NaOAc | wikipedia.org |

| Solvent | DMF, Acetonitrile, Toluene | liverpool.ac.uk |

Functional Group Transformations of Ethyl and Methoxy Substituents

The ethyl and methoxy groups of this compound are also amenable to chemical modification, providing pathways to other functionalized derivatives.

Transformations of the Ethyl Group

The benzylic position of the ethyl group (the CH2 group attached to the benzene (B151609) ring) is susceptible to oxidation. Benzylic oxidation can convert the ethyl group into an acetyl group or, under more vigorous conditions, a carboxylic acid group. For instance, the oxidation of 1-ethyl-3-methoxybenzene (B1265650) to 1-(3-methoxyphenyl)ethanone has been reported, demonstrating the feasibility of this transformation on a similar substrate umich.edu. Various oxidizing agents can be employed for this purpose, including potassium permanganate, chromic acid, or catalytic systems involving transition metals.

Transformations of the Methoxy Substituents

The methoxy groups can be cleaved to yield the corresponding dihydroxy derivative (a resorcinol). This demethylation is a common transformation for aryl methyl ethers and is typically achieved using strong Lewis acids such as boron tribromide (BBr₃). This reaction proceeds under anhydrous conditions and provides a route to polyhydroxylated aromatic compounds. For example, 5-bromo-benzene-1,3-diol can be synthesized from 1-bromo-3,5-dimethoxybenzene (B32327) via demethylation with boron tribromide, illustrating the applicability of this method to the dimethoxybenzene core structure.

Formation of Versatile Synthetic Intermediates (e.g., Boronic Esters)

Converting this compound into a boronic ester transforms it into a versatile nucleophilic building block for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction tcichemicals.comresearchgate.netbeilstein-journals.org.

The most direct method for this transformation is the iridium-catalyzed C-H borylation of arenes rsc.orgnih.gov. This reaction allows for the direct conversion of an aromatic C-H bond to a C-B bond using a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂) nih.govresearchgate.net. The regioselectivity of iridium-catalyzed borylation on aromatic rings is primarily governed by steric effects, with the boryl group being installed at the least sterically hindered position umich.edursc.org. For this compound, the C-H bonds at the 2- and 6-positions are the most accessible and are the likely sites for borylation. The reaction typically employs an iridium catalyst, such as [Ir(OMe)(COD)]₂, and a bipyridine-based ligand researchgate.net.

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Arene Substrate | This compound | rsc.org |

| Borylating Agent | Bis(pinacolato)diboron (B2pin2) | nih.gov |

| Iridium Pre-catalyst | [Ir(OMe)(COD)]2, [IrCl(COD)]2 | researchgate.net |

| Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) | researchgate.net |

| Solvent | Hexane, THF, Cyclooctane | researchgate.net |

| Temperature | Room Temperature to 100 °C | researchgate.net |

Once formed, the resulting boronic ester, for example, (2-(1-ethyl-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane), can be used in Suzuki-Miyaura cross-coupling reactions with a wide range of aryl, heteroaryl, or vinyl halides and triflates tcichemicals.comresearchgate.net. This two-step sequence of C-H borylation followed by Suzuki coupling represents a powerful strategy for the synthesis of complex biaryl and vinyl-aryl structures from a simple arene precursor researchgate.net.

Green Chemistry Principles in the Synthesis and Transformations of 1 Ethyl 3,5 Dimethoxybenzene

Implementation of the Twelve Principles of Green Chemistry

The synthesis of 1-Ethyl-3,5-dimethoxybenzene, likely through the Friedel-Crafts ethylation of 3,5-dimethoxybenzene, provides a useful case study for the implementation of the twelve principles of green chemistry. These principles offer a holistic approach to sustainable chemical manufacturing. msu.educompoundchem.com

Table 1: Application of the Twelve Principles of Green Chemistry to the Synthesis of this compound

| Principle | Application in the Synthesis of this compound |

| 1. Waste Prevention | Designing synthetic routes that minimize byproducts. For instance, using a catalytic approach instead of stoichiometric reagents reduces inorganic salt waste. |

| 2. Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. Addition reactions, if feasible, would offer 100% atom economy. rsc.orgprimescholars.com |

| 3. Less Hazardous Chemical Syntheses | Utilizing less toxic and hazardous reagents and solvents. This could involve replacing traditional Lewis acids like aluminum chloride with solid acid catalysts. |

| 4. Designing Safer Chemicals | While the inherent properties of this compound are fixed, this principle guides the synthesis to avoid producing hazardous intermediates. |

| 5. Safer Solvents and Auxiliaries | Employing environmentally benign solvents or, ideally, conducting the reaction in a solvent-free system. nih.gov |

| 6. Design for Energy Efficiency | Utilizing energy-efficient methods like microwave-assisted synthesis to reduce reaction times and energy consumption. dntb.gov.ua |

| 7. Use of Renewable Feedstocks | Exploring bio-based routes to precursors like 3,5-dimethoxybenzene, potentially from lignin (B12514952) or other biomass sources. |

| 8. Reduce Derivatives | Avoiding unnecessary protection and deprotection steps to streamline the synthesis and reduce waste. |

| 9. Catalysis | Using catalytic reagents in small amounts is superior to using stoichiometric reagents. bdu.ac.in This is a key area for improvement in Friedel-Crafts reactions. |

| 10. Design for Degradation | Designing the molecule to break down into innocuous products after its intended use. The biodegradability of this compound would need to be assessed. |

| 11. Real-time Analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of byproducts and ensure reaction completion, thus minimizing waste. |

| 12. Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the potential for chemical accidents, such as explosions or fires. |

Development of Environmentally Benign Solvents and Reaction Media

The choice of solvent plays a critical role in the environmental impact of a chemical process. nih.gov Traditional Friedel-Crafts alkylations often employ volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives.

For the synthesis of this compound, several classes of environmentally benign solvents could be considered:

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent that can be an excellent medium for certain catalytic reactions.

Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. Their properties can be tuned by modifying the cation and anion.

Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable and can be prepared from inexpensive starting materials.

Water: As a solvent, water is non-toxic, non-flammable, and readily available. nih.gov However, the low solubility of organic reactants can be a challenge.

Solvent-free reactions: Conducting reactions without a solvent, for example by using one of the reactants as the solvent or by performing the reaction in the solid state, is the most environmentally friendly option.

Table 2: Comparison of Traditional and Greener Solvents for Aromatic Alkylation

| Solvent | Advantages | Disadvantages |

| Traditional | ||

| Dichloromethane | Good solvent for many organic compounds | Carcinogen, volatile organic compound (VOC) |

| Nitrobenzene | High boiling point, good solvent for Lewis acids | Toxic, high boiling point makes removal difficult |

| Greener Alternatives | ||

| Supercritical CO₂ | Non-toxic, easily separated from products | Requires high pressure equipment |

| Ionic Liquids | Low volatility, recyclable | Can be expensive, potential toxicity issues |

| Water | Non-toxic, inexpensive | Low solubility of many organic reactants |

| Solvent-free | No solvent waste | Can lead to mixing and heat transfer issues |

Catalytic Approaches for Enhanced Atom Economy and Efficiency

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions. buecher.de In the context of synthesizing this compound, moving from traditional stoichiometric Lewis acids to catalytic systems is a significant step towards sustainability.

Traditional Friedel-Crafts alkylations often use more than one equivalent of a Lewis acid like aluminum chloride (AlCl₃), which generates large amounts of acidic waste during workup. beilstein-journals.org Green catalytic approaches focus on:

Solid Acid Catalysts: Materials like zeolites, clays, and sulfated zirconia can catalyze Friedel-Crafts alkylations. They are often easily separable from the reaction mixture, reusable, and less corrosive than traditional Lewis acids. researchgate.net

Biocatalysts: Enzymes can offer high selectivity under mild conditions, although their application in Friedel-Crafts reactions is still an emerging area.

The atom economy of a reaction is a measure of how many atoms from the starting materials are incorporated into the desired product. nih.gov Catalytic addition reactions, where an ethyl group is directly added to the aromatic ring without the loss of any atoms, would represent the ideal in terms of atom economy.

Table 3: Comparison of Catalytic Approaches for Aromatic Ethylation

| Catalyst Type | Example | Advantages | Disadvantages |

| Stoichiometric Lewis Acid | AlCl₃ | High reactivity | Large amount of waste, corrosive |

| Solid Acid Catalyst | Zeolite H-BEA | Reusable, non-corrosive, easy separation | Can be less active than traditional Lewis acids |

| Heterogeneous Catalyst | Sulfated Zirconia | High acidity, reusable | Can be prone to deactivation |

Energy-Efficient Synthetic Methodologies (e.g., Microwave-Assisted Reactions)

Reducing energy consumption is a key goal of green chemistry. cambridge.org Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov

The application of microwave irradiation to the synthesis of this compound could offer several benefits:

Rapid Heating: Microwaves directly heat the reaction mixture, leading to a rapid increase in temperature and faster reaction rates.

Reduced Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes using microwave assistance.

Improved Yields and Purity: The rapid heating and shorter reaction times can minimize the formation of side products, leading to higher yields and cleaner products.

Table 4: Comparison of Conventional Heating and Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Heating Mechanism | Conduction and convection | Direct interaction with molecules |

| Reaction Time | Hours | Minutes |

| Energy Consumption | Potentially high due to long reaction times | Potentially lower due to shorter reaction times |

| Yield and Purity | Variable, can have more side products | Often higher yield and purity |

Waste Minimization and Sustainable Process Design

A holistic approach to sustainable process design is crucial for minimizing the environmental footprint of chemical manufacturing. This involves considering the entire lifecycle of the product, from the sourcing of raw materials to the final disposal of waste.

For the production of this compound, waste minimization strategies would include:

Catalyst Recycling: Implementing efficient methods for recovering and reusing catalysts is essential for reducing waste and improving the economic viability of the process.

Solvent Recovery: If solvents are used, they should be recycled and reused to the greatest extent possible.

Process Intensification: Using techniques like continuous flow chemistry can improve efficiency, reduce reactor size, and minimize waste generation compared to traditional batch processes.

Circular Economy Principles: Designing the process to use waste from one step as a feedstock for another, or to convert byproducts into valuable co-products.

By integrating these green chemistry principles into the synthesis and transformations of this compound, the chemical industry can move towards more sustainable and environmentally responsible manufacturing practices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.